molecular formula C22H19N3O3S B2650394 4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862758-66-5

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine

Cat. No. B2650394
M. Wt: 405.47
InChI Key: KSNSAZLBQGOEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that belongs to the family of oxazole derivatives. It is a potent and selective inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in regulating cell survival, proliferation, and metabolism. The compound has gained considerable attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Redox-Activated Amines in Synthesis

The research conducted by Ociepa, Turkowska, and Gryko (2018) introduced a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, demonstrating high chemoselectivity and mild conditions, which could be applicable to compounds similar to the chemical , highlighting its synthetic versatility (Ociepa et al., 2018).

Novel Heterocyclic Compounds

A study by Apostol et al. (2019) focused on synthesizing new organic compounds incorporating the 4-(phenylsulfonyl)phenyl moiety, leading to the formation of oxazoles with potential therapeutic applications. These compounds underwent extensive characterization and cytotoxicity evaluation, suggesting their potential in drug development (Apostol et al., 2019).

Nucleophilic Substitution and Annelation Reactions

Ranjbar‐Karimi and Mousavi (2010) explored the regiochemistry of nucleophilic substitution involving 4-phenylsulfonyl tetrafluoropyridine, which bears similarity in functional groups. Their findings contribute to the synthetic strategies for constructing complex molecules, such as difluorinated tetrahydropyrido and thiazine scaffolds, indicating the compound's potential as a precursor in diverse synthetic routes (Ranjbar‐Karimi & Mousavi, 2010).

Synthesis and Antimicrobial Evaluation

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, evaluating their antimicrobial efficacy. Some derivatives exhibited superior activity compared to the reference drug, indicating the importance of sulfonamide groups in enhancing biological activity (Alsaedi et al., 2019).

Surface Activity and Antimicrobial Properties

El-Sayed (2006) investigated 1,2,4-triazole derivatives for their antimicrobial activity and potential as surface-active agents. The research underscores the versatility of sulfonyl-containing compounds in creating biologically active molecules with added functional properties (El-Sayed, 2006).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-16-9-11-18(12-10-16)20-25-22(29(26,27)19-7-3-2-4-8-19)21(28-20)24-15-17-6-5-13-23-14-17/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSAZLBQGOEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine

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